molecular formula C18H22N8 B2696454 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201505-47-5

6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2696454
CAS No.: 2201505-47-5
M. Wt: 350.43
InChI Key: XOOSUDJCOZRUJM-UHFFFAOYSA-N
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Description

6-Cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. This complex molecule features a hybrid structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a cyclobutyl-substituted pyrimidine, and an azetidine ring system. The presence of these distinct heterocyclic scaffolds suggests potential for diverse biological interactions, particularly as a modulator of enzymatic activity or cellular signaling pathways. Compounds within this structural class have been investigated for their potential to inhibit specific kinase targets relevant to oncology and immunology, although the precise mechanism of action for this specific agent requires further experimental characterization. This product is intended For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to conduct thorough in vitro and in vivo studies to fully elucidate the compound's pharmacological profile, including its binding affinity, selectivity, and cellular effects.

Properties

IUPAC Name

6-cyclobutyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-21-22-16-6-7-17(23-26(12)16)25-9-14(10-25)24(2)18-8-15(19-11-20-18)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOSUDJCOZRUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy in various biological systems.

  • Molecular Formula : C18H22N8
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 2379953-60-1
  • Structural Characteristics : The compound features a pyrimidine core substituted with a cyclobutyl group and a triazolo-pyridazine moiety.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the triazolo-pyridazine ring followed by the introduction of the cyclobutyl and azetidine groups.

Research indicates that compounds similar to 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine exhibit biological activities primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, studies have shown that derivatives within this class can inhibit c-Met kinase activity, which is crucial in cancer progression.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

CompoundCell LineIC50 (µM)Reference
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
Compound XLO2ND

These results indicate that compound 12e , a structural analog, has significant potential as an anticancer agent due to its low IC50 values against key cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the triazolo-pyridazine and azetidine components significantly influence biological activity. The presence of specific substituents on these rings can enhance potency against target kinases and improve selectivity for cancer cells over normal cells.

Case Study 1: Inhibition of c-Met Kinase

A detailed study evaluated the inhibitory effects of several triazolo-pyridazine derivatives on c-Met kinase activity. The most promising derivative exhibited an IC50 value comparable to established inhibitors like Foretinib, highlighting its potential for therapeutic development in oncology.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound across various tumor types. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal hepatocytes, suggesting a favorable therapeutic index.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds structurally similar to 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine exhibit significant antidiabetic activity. For instance, studies have shown that related compounds act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

Anticancer Activity

There is a growing body of evidence supporting the anticancer potential of triazole derivatives. The unique structural features of the compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that triazolo derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of similar compounds have shown promise in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress . This suggests that 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine could be a candidate for further studies in neuropharmacology.

Case Study 1: DPP-IV Inhibition

A study conducted on a related compound demonstrated its effectiveness as a DPP-IV inhibitor with an IC50 value of approximately 100 nM. This compound showed significant reductions in glucose excursions in diabetic rat models without causing hypoglycemia . Such findings underscore the potential of similar compounds in diabetes management.

Case Study 2: Anticancer Mechanisms

In vitro studies on triazole derivatives revealed their ability to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that compounds like 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine could be explored for their anticancer applications .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The following analysis compares 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine (hereafter referred to as Compound A ) with three structurally related compounds from published literature.

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%)
Compound A Pyrimidine + triazolopyridazine-azetidine 6-cyclobutyl, N-methyl, 3-methyl-triazolopyridazin-6-yl ~424.5 (estimated) N/A
3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine Fluoropyridinyl, pyrrolidin-cyclohexyl 472.5 90
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine Quinazoline Aminopyridinyl, N-methyl-p-tolyl 342.1 79.8
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Triazolopyridazine 4-Chlorophenethyl, 6-methyl 302.8 High*

*General method yields for triazolopyridazine derivatives are reported as >70% .

Functional and Pharmacological Comparisons

  • Binding Affinity :

    • Compound A : The azetidine-triazolopyridazine moiety mimics kinase hinge-binding motifs observed in inhibitors targeting enzymes like Plasmodium falciparum kinases (e.g., PfPKG) . Cyclobutyl substitution may enhance hydrophobic interactions.
    • Imidazopyridazine derivative () : Demonstrated IC₅₀ values <100 nM against PfPKG due to fluoropyridinyl and pyrrolidin-cyclohexyl groups optimizing solubility and binding .
    • Quinazoline derivative () : Lower molecular weight (~342 g/mol) suggests improved permeability but reduced target engagement compared to Compound A .
  • Metabolic Stability :

    • Compound A : The azetidine ring reduces metabolic oxidation compared to flexible alkyl chains in N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine .
    • N-Methyl-p-tolylquinazoline () : Short plasma half-life (t₁/₂ ~2.5 h) due to rapid N-demethylation, a liability absent in Compound A ’s cyclobutyl group .
  • Selectivity :

    • Compound A : The 3-methyl-triazolopyridazine group minimizes off-target interactions with human kinases (e.g., EGFR, VEGFR) compared to less selective quinazoline derivatives .

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield? A: The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Azetidine functionalization : Reacting 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with azetidine precursors under Buchwald-Hartwig amination conditions (e.g., cesium carbonate as base, copper catalysts) to form the azetidine-triazolopyridazine core .
  • Pyrimidine coupling : Introducing the cyclobutyl-pyrimidine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temp vs. heated) critically impact regioselectivity and yield .
  • Yield optimization : Use statistical design of experiments (DoE) to test variables like catalyst loading, solvent polarity, and stoichiometry .

Structural Characterization Q: Which spectroscopic techniques are critical for confirming the structure, and what key spectral markers should researchers prioritize? A: Essential techniques include:

  • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine C-H signals (δ 8.0–9.0 ppm). Cyclobutyl protons appear as multiplet peaks between δ 2.0–3.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy. For example, a molecular weight of ~450 Da requires precise isotopic pattern matching .
  • X-ray crystallography : Resolve stereochemical ambiguities in the azetidine-triazolopyridazine junction, if single crystals are obtainable .

Advanced Research Questions

Reaction Optimization Q: How can researchers apply statistical experimental design to improve multi-step synthesis efficiency? A: Utilize response surface methodology (RSM) to:

  • Screen critical factors (e.g., temperature, catalyst type, solvent) in azetidine ring formation .
  • Optimize coupling steps using Taguchi arrays to balance reaction time and purity (>98% HPLC) .
  • Integrate computational reaction path searches (e.g., quantum mechanics/molecular mechanics) to predict competing pathways and minimize byproducts .

Bioactivity Data Contradictions Q: What strategies validate target engagement versus off-target effects in enzyme inhibition assays? A: Address discrepancies via:

  • Orthogonal assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., gene expression profiling) assays to confirm mechanism .
  • Chemical proteomics : Use photoaffinity labeling or CETSA (Cellular Thermal Shift Assay) to map direct binding partners .
  • Structural analogs : Compare activity of derivatives (e.g., cyclobutyl vs. cyclohexyl substitutions) to identify pharmacophore specificity .

Regioselectivity Challenges Q: How to resolve ambiguities in triazolopyridazine ring functionalization? A:

  • Computational modeling : DFT calculations predict preferential substitution at the 6-position due to electron-deficient pyridazine rings .
  • Isotopic labeling : Track reaction intermediates via ¹⁵N or ²H labeling in NMR to confirm regiochemical outcomes .

Solubility and Formulation Q: How can salt formation address poor aqueous solubility in preclinical studies? A:

  • Counterion screening : Test hydrochloride or mesylate salts via pH-solubility profiling. For example, hydrochloride salts of similar triazolopyridazines improve solubility by >10-fold in PBS .
  • Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to enhance bioavailability .

Metabolic Stability Q: Which accelerated degradation studies predict metabolic liabilities? A:

  • In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS/MS detection identify oxidative hotspots (e.g., cyclobutyl ring hydroxylation) .
  • Forced degradation : Expose to acidic/basic conditions (pH 1–13) and monitor degradation products via UPLC-QTOF .

Stereochemical Resolution Q: What techniques resolve diastereomers from azetidine alkylation? A:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients for enantiomer separation .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts (e.g., tartrate derivatives) .

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